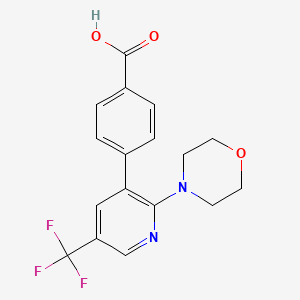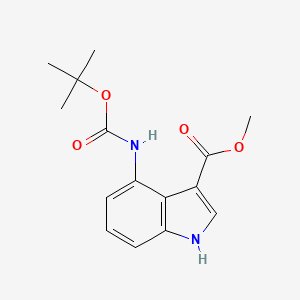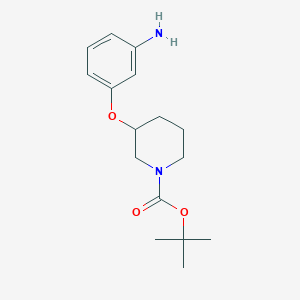
5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile is 1S/C12H13FN2O/c13-10-3-4-12(9(6-10)7-14)15-5-1-2-11(16)8-15/h3-4,6,11,16H,1-2,5,8H2 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Radiosynthesis and Imaging
- Microfluidic Continuous-Flow Radiosynthesis : The compound has been utilized in the synthesis of fluorine-18 labeled variants for imaging metabotropic glutamate receptor subtype 5 (mGluR5) using PET imaging. This marks its use in creating PET radiopharmaceuticals suitable for human imaging (Liang et al., 2014).
- Radiosynthesis for AMPA Receptors Imaging : Another application involves the preparation of fluorine-18 labeled compounds for positron emission tomography (PET) tracers targeting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors (Yuan et al., 2016).
- PET Imaging of Monkey Brain Metabotropic Glutamate Receptors : The compound has been used in synthesizing high-affinity ligands for mGluR5, which have been labeled with fluorine-18 for PET imaging in monkey brains (Siméon et al., 2007).
Development of Metabotropic Glutamate Receptor Antagonists
- Discovery of Potent and Selective Antagonists : Research has led to the discovery of compounds like 3-fluoro-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile as highly potent and selective mGlu5 receptor antagonists (Tehrani et al., 2005).
- Novel Synthesis of Antagonists : The compound's derivatives have been synthesized for developing novel mGlu5 receptor antagonists, demonstrating significant brain penetration and pharmacokinetics (Poon et al., 2004).
Synthesis and Characterization Techniques
- Continuous Flow Iodination : The compound has been part of studies focusing on the iodination of similar benzonitriles, highlighting advancements in synthesis techniques (Dunn et al., 2018).
- Automated Radiosynthesis Preparation : Efforts have been made to adapt the radiosynthesis of related fluorine-18 labeled benzonitriles to automated chemistry modules for routine production, demonstrating the push towards automation in radiopharmaceutical production (Lim et al., 2014).
Propiedades
IUPAC Name |
5-fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O/c13-10-3-4-12(9(6-10)7-14)15-5-1-2-11(16)8-15/h3-4,6,11,16H,1-2,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAWEFKXNWIMFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=C(C=C(C=C2)F)C#N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(3-hydroxypiperidin-1-yl)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1443808.png)
![(E)-3-[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acrylic acid](/img/structure/B1443810.png)







![1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1443822.png)



